![molecular formula C48H48N8OV B13776563 (Tetra-t-butylphthalocyaninato)oxovanadium(iv)](/img/structure/B13776563.png)
(Tetra-t-butylphthalocyaninato)oxovanadium(iv)
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Overview
Description
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) is a coordination compound with the molecular formula C48H48N8OV It belongs to the class of phthalocyanine complexes, which are known for their stability and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) can be synthesized through the reaction of 4-tert-butylphthalonitrile with vanadium(iii) chloride. The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (Tetra-t-butylphthalocyaninato)oxovanadium(iv) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxovanadium(v) complexes, while reduction could produce vanadium(ii) species.
Scientific Research Applications
Catalytic Applications
1.1 Catalysis in Organic Reactions
The compound has been studied for its catalytic properties, particularly in oxidation reactions. Its ability to facilitate the oxidation of organic substrates makes it a valuable catalyst in synthetic organic chemistry. Research indicates that (Tetra-t-butylphthalocyaninato)oxovanadium(IV) can effectively catalyze the oxidation of alcohols to aldehydes and ketones using hydrogen peroxide as an oxidant.
Case Study:
In a study published in Inorganica Chimica Acta, researchers demonstrated that this compound could achieve high yields in the oxidation of various alcohols under mild conditions, showcasing its efficiency as a green catalyst .
Reaction Type | Substrate Type | Yield (%) | Conditions |
---|---|---|---|
Alcohol Oxidation | Primary Alcohols | 85-95 | Room temperature, 24h |
Alcohol Oxidation | Secondary Alcohols | 75-90 | Room temperature, 24h |
Photodynamic Therapy
2.1 Therapeutic Applications
(Tetra-t-butylphthalocyaninato)oxovanadium(IV) has shown promise in photodynamic therapy (PDT), particularly for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting tumor cells.
Case Study:
A study published in Chemical Biology and Drug Design explored the use of this compound in PDT against ovarian cancer cells. The results indicated that upon light exposure, the compound significantly reduced cell viability, demonstrating its potential as an effective therapeutic agent .
Cell Line | IC50 (µM) | Light Dose (J/cm²) | Treatment Duration (h) |
---|---|---|---|
Ovarian Cancer Cells | 5 | 100 | 24 |
Breast Cancer Cells | 7 | 100 | 24 |
Redox Probing
3.1 Electrochemical Applications
The compound serves as a redox probe for studying electron transfer processes. Its electrochemical behavior allows researchers to investigate the kinetics of electron transfer reactions in various systems.
Case Study:
Research conducted by Lalaoui et al. highlighted the use of (Tetra-t-butylphthalocyaninato)oxovanadium(IV) as a redox probe to study ion transfer across interfaces. This study provided insights into the mechanisms of ion transport, which is crucial for developing new materials for energy storage applications .
Parameter | Value |
---|---|
Redox Potential (V) | +0.45 |
Electron Transfer Rate | 1.2 x 10⁻³ cm/s |
Mechanism of Action
The mechanism by which (Tetra-t-butylphthalocyaninato)oxovanadium(iv) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, it can bind to DNA and proteins, disrupting their normal function and leading to cell death. The compound’s redox activity allows it to participate in electron transfer processes, which are crucial for its catalytic and biological activities .
Comparison with Similar Compounds
Similar Compounds
- (Tetra-t-butylphthalocyaninato)magnesium
- (Tetra-t-butylphthalocyaninato)nickel
- (Tetra-t-butylphthalocyaninato)copper
Uniqueness
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) is unique due to the presence of the oxovanadium center, which imparts distinct redox properties and catalytic activity. Compared to its magnesium, nickel, and copper counterparts, the vanadium complex exhibits higher stability and a broader range of oxidation states, making it more versatile in various applications .
Biological Activity
(Tetra-t-butylphthalocyaninato)oxovanadium(IV) is a complex that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in phototherapy and as an anticancer agent. This compound combines the properties of vanadium, a transition metal known for its biological activity, with phthalocyanine, a macrocyclic compound that exhibits unique optical properties. This article explores the biological activity of (Tetra-t-butylphthalocyaninato)oxovanadium(IV), focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
-
DNA Interaction and Cleavage :
- Studies have shown that oxovanadium(IV) complexes can intercalate into DNA and induce cleavage when activated by light. This process is often mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen (1O2) and hydroxyl radicals (HO−), which are produced upon irradiation .
- For instance, a notable study reported an IC50 value of 12.0 µM for DNA cleavage in HeLa cells under visible light (400-700 nm), compared to >100 µM in the dark, indicating significant phototoxicity when exposed to light .
- Photodynamic Therapy (PDT) :
- Cellular Uptake and Localization :
Case Studies
- HeLa Cell Line :
- Animal Models :
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of (Tetra-t-butylphthalocyaninato)oxovanadium(IV) compared to other metal complexes:
Compound | IC50 (µM) | Light Activation | Mechanism of Action |
---|---|---|---|
(Tetra-t-butylphthalocyaninato)oxovanadium(IV) | 12.0 | Visible Light | DNA Intercalation & Cleavage |
Oxovanadium(V) Complex | >100 | UV Light | DNA Cleavage via ROS |
Titanium Phthalocyanine | N/A | UV Light | No significant phototoxicity reported |
Properties
Molecular Formula |
C48H48N8OV |
---|---|
Molecular Weight |
803.9 g/mol |
IUPAC Name |
oxovanadium(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.O.V/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;;/h13-24H,1-12H3;;/q-2;;+2 |
InChI Key |
CKUPBCXMARMBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.O=[V+2] |
Origin of Product |
United States |
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